molecular formula C11H6Cl2N4O2S2 B2755917 1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1219842-05-3

1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2755917
CAS No.: 1219842-05-3
M. Wt: 361.22
InChI Key: JDENXMXGICDOQQ-UHFFFAOYSA-N
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Description

1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of thiophene and oxadiazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

      Starting Materials: 2,5-Dichlorothiophene-3-carboxylic acid and hydrazine hydrate.

      Reaction Conditions: The carboxylic acid is reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.

  • Urea Formation:

      Starting Materials: The oxadiazole derivative and thiophene-2-isocyanate.

      Reaction Conditions: The oxadiazole derivative is reacted with thiophene-2-isocyanate in the presence of a base such as triethylamine to form the final urea compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the oxadiazole ring.

    Substitution: The dichlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound is studied for its herbicidal and pesticidal properties, offering potential for crop protection.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets:

    Biological Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

    Pathways Involved: It can interfere with cellular pathways such as DNA replication, protein synthesis, or metabolic processes, depending on the specific biological target.

Comparison with Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Thiophene Derivatives: Compounds with thiophene rings are known for their electronic properties and applications in materials science.

Uniqueness: 1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the combination of both thiophene and oxadiazole rings in its structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4O2S2/c12-6-4-5(8(13)21-6)9-16-17-11(19-9)15-10(18)14-7-2-1-3-20-7/h1-4H,(H2,14,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDENXMXGICDOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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